5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione
CAS No.: 134302-12-8
Cat. No.: VC3382018
Molecular Formula: C12H16O5
Molecular Weight: 240.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134302-12-8 |
|---|---|
| Molecular Formula | C12H16O5 |
| Molecular Weight | 240.25 g/mol |
| IUPAC Name | 5-(cyclopentanecarbonyl)-2,2-dimethyl-1,3-dioxane-4,6-dione |
| Standard InChI | InChI=1S/C12H16O5/c1-12(2)16-10(14)8(11(15)17-12)9(13)7-5-3-4-6-7/h7-8H,3-6H2,1-2H3 |
| Standard InChI Key | MIDXSBJOWHMRQD-UHFFFAOYSA-N |
| SMILES | CC1(OC(=O)C(C(=O)O1)C(=O)C2CCCC2)C |
| Canonical SMILES | CC1(OC(=O)C(C(=O)O1)C(=O)C2CCCC2)C |
Introduction
Structural Characteristics and Chemical Identity
Molecular Structure
5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione consists of a 1,3-dioxane-4,6-dione ring system with two methyl groups at the 2-position and a cyclopentanecarbonyl group at the 5-position. The core structure is derived from Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), which was first synthesized in 1908 by Andrew Norman Meldrum through a condensation reaction involving malonic acid and acetone in acetic anhydride with sulfuric acid catalysis .
Chemical Identification Parameters
Based on structural similarities with related compounds, the following chemical identification parameters can be determined:
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆O₅ |
| Molecular Weight | 252.26 g/mol |
| Structural Classification | 5-substituted Meldrum's acid derivative |
| Core Structure | 2,2-dimethyl-1,3-dioxane-4,6-dione |
| Functional Groups | Cyclopentanecarbonyl, dioxane, dione |
Structural Features
The compound contains several key structural features that influence its chemical behavior:
-
A cyclic 1,3-dioxane-4,6-dione system that contributes to the compound's acidic nature
-
Two geminal dimethyl groups at the 2-position that provide steric hindrance and affect reactivity
-
A cyclopentanecarbonyl group at the 5-position that introduces additional structural complexity
-
Multiple carbonyl functionalities that serve as potential reaction sites
Physical and Chemical Properties
Physical Properties
While specific physical property data for 5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione is limited in the available literature, properties can be inferred from structurally similar Meldrum's acid derivatives:
Chemical Reactivity
The chemical reactivity of 5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione is primarily determined by its core Meldrum's acid structure, with additional reactivity patterns introduced by the cyclopentanecarbonyl substituent:
-
Acidic Character: Like other Meldrum's acid derivatives, this compound exhibits relatively high acidity due to stabilization of the conjugate base. The parent compound, Meldrum's acid, has a pKa of approximately 4.97, making it significantly more acidic than most carbon acids .
-
Carbonyl Reactivity: The compound contains multiple carbonyl groups that can participate in nucleophilic addition reactions, particularly under basic conditions.
-
Thermal Decomposition: Upon heating, 5-substituted Meldrum's acid derivatives typically undergo decarboxylation to form ketenes, which are highly reactive intermediates that can participate in subsequent reactions.
Synthesis Methodologies
General Synthetic Approaches
The synthesis of 5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione likely follows methodologies similar to other 5-substituted Meldrum's acid derivatives. Based on established procedures, the following synthetic routes are probable:
Direct Acylation of Meldrum's Acid
The most straightforward approach would involve the direct acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with cyclopentanecarbonyl chloride in the presence of a base:
-
Deprotonation of Meldrum's acid with a suitable base (e.g., pyridine, triethylamine)
-
Addition of cyclopentanecarbonyl chloride
-
Workup and purification to obtain the target compound
Condensation Method
An alternative approach could involve the condensation reaction similar to that described for other Meldrum's acid derivatives:
-
Preparation of a cyclopentanecarboxylic acid-malonic acid adduct
-
Reaction with acetone in the presence of acetic anhydride and catalytic sulfuric acid
-
Cooling, filtration, and purification of the product
This method would be analogous to the procedure described for preparing 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione, which involves a similar condensation approach .
Reaction Conditions
Based on related syntheses, the following reaction conditions would likely be employed:
Spectroscopic Characterization
Infrared Spectroscopy (IR)
| Functional Group | Expected Absorption (cm⁻¹) |
|---|---|
| C=O stretching (Meldrum's acid carbonyls) | 1750-1780 |
| C=O stretching (cyclopentanecarbonyl) | 1680-1710 |
| C-O stretching | 1200-1250 |
| C-H stretching (methyl and cyclopentyl) | 2850-2950 |
Nuclear Magnetic Resonance (NMR)
¹H NMR (predicted chemical shifts, ppm):
-
Geminal dimethyl protons: δ 1.7-1.8 (s, 6H)
-
Cyclopentyl ring protons: δ 1.5-2.2 (m, 8H)
-
Cyclopentyl methine proton: δ 3.0-3.3 (m, 1H)
-
Meldrum's acid methine proton: δ 3.7-4.0 (s, 1H)
¹³C NMR (predicted chemical shifts, ppm):
-
Geminal dimethyl carbons: δ 26-28
-
Cyclopentyl ring carbons: δ 25-35
-
Quaternary carbon (C-2): δ 105-107
-
Meldrum's acid carbonyl carbons: δ 162-166
-
Cyclopentanecarbonyl carbon: δ 195-200
Mass Spectrometry
Expected fragmentation patterns would include:
-
Molecular ion peak at m/z 252
-
Loss of acetone (M-58)
-
Loss of CO₂ (M-44)
-
Fragmentation of the cyclopentyl ring
Applications and Significance in Organic Synthesis
General Applications of Meldrum's Acid Derivatives
Compounds containing the 2,2-dimethyl-1,3-dioxane-4,6-dione core structure have numerous applications in organic synthesis:
-
Precursors for β-keto acids and esters through thermal decomposition
-
Building blocks for heterocyclic compounds
-
Intermediates in the synthesis of natural products
-
Components in multicomponent reactions
Specifically, 5-substituted Meldrum's acid derivatives have been employed in the synthesis of:
-
Macrocyclic β-keto lactones
-
4-pyridyl-substituted heterocycles
-
2-substituted indoles
Specific Applications of 5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione
The cyclopentanecarbonyl substituent introduces unique structural features that could make this compound particularly useful in:
-
Generation of structurally complex ketenes upon thermal activation
-
Synthesis of cyclopentane-containing heterocycles and natural products
-
Preparation of cyclopentyl ketone derivatives via controlled decomposition
-
Construction of spirocyclic compounds through cycloaddition reactions
Reaction Mechanisms
A key reaction mechanism for 5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione involves thermal decomposition to generate a ketene intermediate:
-
Heating causes cleavage of the dioxane ring
-
Loss of acetone and carbon dioxide
-
Formation of a highly reactive ketene intermediate
-
Subsequent reactions with nucleophiles or participation in cycloadditions
This reactivity is analogous to that observed with 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione, which functions as a proton acceptor and participates in bond formation through protonation processes .
Comparative Analysis with Related Compounds
Structural Comparisons
The table below compares 5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione with structurally related compounds:
Reactivity Comparisons
The nature of the 5-position substituent significantly influences the reactivity patterns of these derivatives:
-
Electronic Effects: The cyclopentanecarbonyl group would be expected to exert electron-withdrawing effects through its carbonyl functionality, potentially enhancing the acidity of the compound compared to simpler derivatives.
-
Steric Considerations: The bulky cyclopentyl ring likely introduces steric constraints that could affect reaction rates and selectivity, particularly in comparison to smaller substituents like acetyl or larger planar groups like phenyl.
-
Thermal Stability: The decomposition temperature and product distribution upon thermolysis would be influenced by the cyclopentanecarbonyl group, potentially offering unique synthetic opportunities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume